3-Hydroxydecanedioic acid
Overview
Description
3-Hydroxydecanedioic acid is a dicarboxylic acid that belongs to the class of compounds known as hydroxy fatty acids. These compounds are characterized by the presence of hydroxyl functional groups attached to the principal carbon chain. This compound is found in most vertebrates and is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxydecanedioic acid can be synthesized through the omega-oxidation and incomplete beta-oxidation of fatty acids.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods. These methods include the use of genetically engineered microorganisms that can produce the compound through fermentation processes. The microorganisms are engineered to express enzymes that catalyze the omega-oxidation and beta-oxidation pathways .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxydecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents.
Major Products:
Oxidation: The oxidation of this compound typically results in the formation of decanedioic acid.
Reduction: Reduction reactions yield decanedioic acid derivatives with reduced hydroxyl groups.
Substitution: Substitution reactions produce various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxydecanedioic acid has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology:
- Studied for its role in metabolic pathways and its involvement in metabolic disorders such as ketoacidosis .
Medicine:
- Investigated for its potential therapeutic applications in treating metabolic disorders and other diseases.
Industry:
Mechanism of Action
The mechanism of action of 3-hydroxydecanedioic acid involves its participation in metabolic pathways such as the omega-oxidation and beta-oxidation of fatty acids. These pathways are crucial for the breakdown and utilization of fatty acids in the body. The compound acts as an intermediate in these pathways, facilitating the conversion of fatty acids into energy and other essential metabolites .
Molecular Targets and Pathways:
Peroxisomal acyl-coenzyme A oxidase 1: This enzyme catalyzes the initial step in the beta-oxidation of fatty acids.
Fatty Acid Biosynthesis Pathway: this compound is involved in the biosynthesis of longer-chain fatty acids.
Comparison with Similar Compounds
3-Hydroxydecanedioic acid can be compared with other similar compounds such as:
- 3-Hydroxyoctanedioic acid
- 3-Hydroxyoctenedioic acid
- 3-Hydroxydecenedioic acid
- 3-Hydroxydodecanedioic acid
- 3-Hydroxydodecenedioic acid
- 3-Hydroxytetradecenedioic acid
- 3-Hydroxytetradecadienedioic acid
Uniqueness: this compound is unique due to its specific structure and the position of the hydroxyl group. This structural uniqueness allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be able to .
Properties
IUPAC Name |
3-hydroxydecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZCCKCJQWHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867719 | |
Record name | 3-Hydroxydecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73141-46-5, 68812-93-1 | |
Record name | 3-Hydroxysebacic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73141-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxydecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxysebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYSEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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